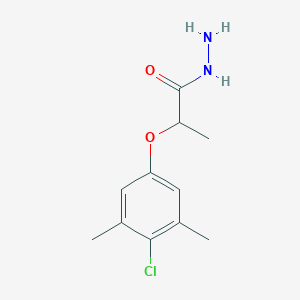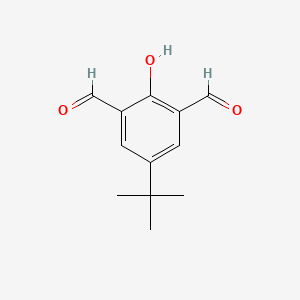
5-(tert-Butyl)-2-hydroxyisophthalaldehyde
Vue d'ensemble
Description
The compound "5-(tert-Butyl)-2-hydroxyisophthalaldehyde" is a derivative of isophthalic acid, which is a benzene dicarboxylic acid with two carboxyl groups in the meta position. The tert-butyl group is a bulky substituent that can influence the physical and chemical properties of the compound. This compound is of interest due to its potential applications in the design of metal-organic frameworks (MOFs) and other materials with specific structural and functional properties.
Synthesis Analysis
The synthesis of compounds related to "5-(tert-Butyl)-2-hydroxyisophthalaldehyde" involves the use of 5-tert-butylisophthalic acid as a precursor. For instance, the synthesis of a zinc complex with this ligand was achieved by reacting 5-tert-butylisophthalic acid with 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, Zn(OAc)2·2H2O, and KOH in water, followed by heating and gradual cooling to obtain colorless block-shaped crystals . Similarly, a copper complex was synthesized using a similar method, indicating that the tert-butylisophthalic acid derivatives can be used to form coordination polymers with metals .
Molecular Structure Analysis
The molecular structure of the zinc complex derived from 5-tert-butylisophthalic acid shows that the zinc ion is four-coordinated in a distorted tetrahedral environment, with coordination by nitrogen atoms from the pyridyl-thiadiazole ligands and oxygen atoms from the tert-butylisophthalic acid ligands . In the copper complex, the Cu(II) ion is five-coordinated in a distorted square-pyramidal environment, with coordination by nitrogen atoms from the pyridyl-thiadiazole ligands and oxygen atoms from the tert-butylisophthalic acid ligands .
Chemical Reactions Analysis
The tert-butylisophthalic acid derivatives are used as ligands to form coordination polymers with metal ions. These ligands can exhibit different coordination modes, which allows the formation of various structural motifs in the resulting metal-organic frameworks. The presence of tert-butyl groups can influence the coordination geometry and the overall stability of the complexes .
Physical and Chemical Properties Analysis
The physical properties of the synthesized complexes, such as crystal color and size, were reported. For example, the zinc complex forms colorless block-shaped crystals, while the copper complex forms blue block-shaped crystals . The chemical properties, such as bond lengths and angles, were determined using X-ray crystallography, which revealed the coordination environment of the metal ions and the geometry of the ligands in the complexes. The hydrogen bonding interactions and the formation of supramolecular networks were also observed, which contribute to the stability and the three-dimensional structure of the metal-organic frameworks .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Process : 5-tert-Butyl-2-hydroxy-benzaldehyde was synthesized using hydrofornylation catalyzed by magnesium methoxide, achieving a yield of 73.1%. The synthesis process was optimized for temperature and reactant ratios (Hui Jian-bin, 2011).
Complex Formation and Applications
- Copper(II) Complexes : This compound has been used in the synthesis of new Copper(II) complexes with thioether-substituted derivatives. These complexes showed distinct voltammetric ligand-based oxidations, indicating potential applications in electrochemistry and material sciences (I. Sylvestre et al., 2005).
- Palladium-Complex Catalyzed Reactions : It played a crucial role in the synthesis of various compounds through Suzuki cross-coupling reactions, showcasing its importance in organic synthesis and pharmaceutical research (Biyu Wang et al., 2014).
Extraction and Detection Techniques
- Solid Phase Extraction of Copper(II) Ions : Modified silica disks using this compound were effective in the separation and pre-concentration of copper(II) ions, indicating its utility in analytical chemistry, particularly in environmental monitoring and metal ion detection (M. H. Dindar et al., 2010).
Sensitization and Allergy Studies
- Sensitizing Capacity Studies : Its derivatives were studied for their sensitizing capacities, which is critical in understanding allergenic potential in industrial and consumer products (E. Zimerson & M. Bruze, 2002).
Catalytic and Oxidation Studies
- Catalysis in Oxidation Reactions : Schiff bases derived from this compound have been used in synthesizing Iron(III) and Cobalt(III) complexes, which act as catalysts in microwave-assisted solvent-free peroxidative oxidation of alcohols. This suggests its applicability in catalysis and green chemistry (Manas Sutradhar et al., 2016).
Propriétés
IUPAC Name |
5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNTWZJPCLUXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383990 | |
| Record name | 5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |
CAS RN |
84501-28-0 | |
| Record name | 5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-tert-Butyl-2,6-diformylphenol?
A1: The molecular formula of 4-tert-Butyl-2,6-diformylphenol is C12H14O3, and its molecular weight is 206.24 g/mol.
Q2: What are the key spectroscopic characteristics of 4-tert-Butyl-2,6-diformylphenol?
A2: While specific spectroscopic data might vary depending on the solvent and conditions, 4-tert-Butyl-2,6-diformylphenol generally exhibits characteristic peaks in NMR and IR spectra. For instance, the aldehyde groups typically show strong absorptions in the infrared region around 1700 cm-1. [, , ]
Q3: How does 4-tert-Butyl-2,6-diformylphenol react to form Schiff base ligands?
A3: 4-tert-Butyl-2,6-diformylphenol readily undergoes condensation reactions with primary amines to form Schiff base ligands. The two aldehyde groups react with amine groups, eliminating water and forming imine (C=N) linkages. [, , , , ]
Q4: What types of metal complexes can be formed using Schiff base ligands derived from 4-tert-Butyl-2,6-diformylphenol?
A4: A wide range of metal complexes, including mononuclear, dinuclear, trinuclear, tetranuclear, and even polynuclear complexes, have been synthesized using Schiff base ligands derived from 4-tert-Butyl-2,6-diformylphenol. These complexes often incorporate transition metals like copper, nickel, manganese, zinc, and lanthanides. [, , , , , , , , , ]
Q5: What factors influence the structure and properties of these metal complexes?
A5: Several factors can influence the structure and properties of these metal complexes. These include:
- The structure of the diamine used to form the Schiff base ligand: The flexibility, rigidity, and electronic properties of the diamine backbone can impact the overall geometry and stability of the resulting complex. [, , ]
Q6: What are some potential applications of metal complexes incorporating 4-tert-Butyl-2,6-diformylphenol-derived ligands?
A6: These complexes exhibit diverse applications, including:
- Catalysis: Metal complexes derived from 4-tert-Butyl-2,6-diformylphenol have been explored as catalysts for various organic transformations, including oxidation, alkylation, and desymmetrization reactions. [, , ]
- Fluorescent probes and sensors: The fluorescence properties of some complexes make them promising candidates for developing sensors for specific analytes, like metal ions or biomolecules. [, , , ]
- Magnetic materials: Certain lanthanide-based complexes display interesting magnetic properties, such as single-molecule magnet (SMM) behavior, making them relevant for data storage and spintronics. [, ]
Q7: How has computational chemistry been used to study 4-tert-Butyl-2,6-diformylphenol and its derivatives?
A7: Computational methods, such as density functional theory (DFT) calculations, have been employed to:
- Predict the electronic structure and spectroscopic properties of 4-tert-Butyl-2,6-diformylphenol-derived compounds. [, ]
- Investigate the magnetic properties of metal complexes, including exchange interactions and magnetic anisotropy. []
Q8: How do structural modifications to the Schiff base ligand, stemming from different diamines reacting with 4-tert-Butyl-2,6-diformylphenol, influence the properties of the resulting complexes?
A8: Modifications to the diamine structure can significantly impact the complex's properties:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



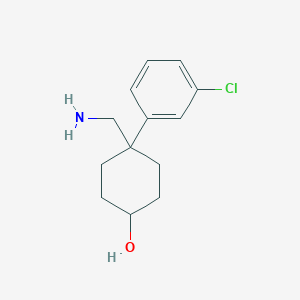
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)
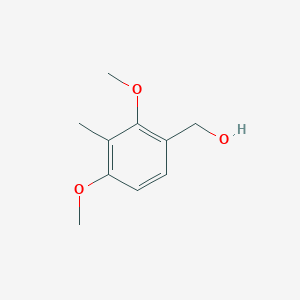


![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)

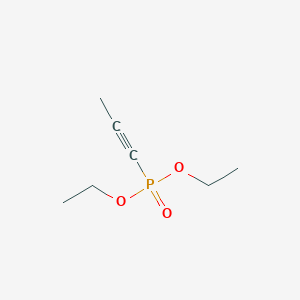
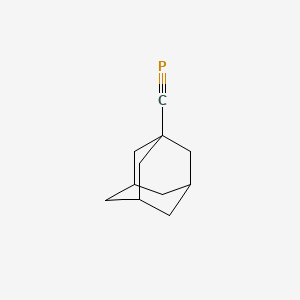
![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)

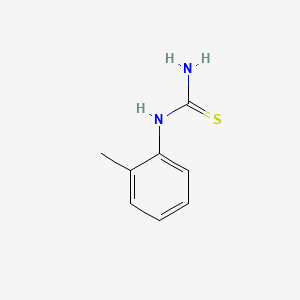
![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)
